molecular formula C17H17BrO3 B13101448 Methyl 2-(4-(benzyloxy)-3-(bromomethyl)phenyl)acetate

Methyl 2-(4-(benzyloxy)-3-(bromomethyl)phenyl)acetate

Cat. No.: B13101448
M. Wt: 349.2 g/mol
InChI Key: VAWPIHFWMKVTDK-UHFFFAOYSA-N
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Description

Methyl2-(4-(benzyloxy)-3-(bromomethyl)phenyl)acetate is an organic compound with a complex structure that includes a benzyloxy group, a bromomethyl group, and a phenylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-(4-(benzyloxy)-3-(bromomethyl)phenyl)acetate typically involves multiple steps. One common method includes the bromination of a precursor compound followed by esterification. The reaction conditions often require the use of solvents like toluene and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of inert gas environments and controlled temperatures is crucial to prevent unwanted side reactions and degradation of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl2-(4-(benzyloxy)-3-(bromomethyl)phenyl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid and alcohol.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.

    Oxidizing Agents: Agents like potassium permanganate or chromium trioxide are used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Acids and Bases: Hydrolysis reactions often require acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid.

Scientific Research Applications

Methyl2-(4-(benzyloxy)-3-(bromomethyl)phenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl2-(4-(benzyloxy)-3-(bromomethyl)phenyl)acetate involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The benzyloxy group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[4-(bromomethyl)phenyl]benzoate
  • Methyl 4-bromo-2-(bromomethyl)benzoate
  • Methyl 2-[4-(bromomethyl)phenyl]propanoate

Uniqueness

Methyl2-(4-(benzyloxy)-3-(bromomethyl)phenyl)acetate is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects in scientific research.

Properties

Molecular Formula

C17H17BrO3

Molecular Weight

349.2 g/mol

IUPAC Name

methyl 2-[3-(bromomethyl)-4-phenylmethoxyphenyl]acetate

InChI

InChI=1S/C17H17BrO3/c1-20-17(19)10-14-7-8-16(15(9-14)11-18)21-12-13-5-3-2-4-6-13/h2-9H,10-12H2,1H3

InChI Key

VAWPIHFWMKVTDK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)OCC2=CC=CC=C2)CBr

Origin of Product

United States

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